4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid
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Overview
Description
4,6-Dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of thiophene derivatives with hydrazines, followed by cyclization to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4,5-Dihydro-1H-thieno[2,3-c]pyrazole-3-carboxylic acid: This compound has a similar fused ring system but differs in the position of the pyrazole ring fusion.
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole core but may have different substituents or fused ring systems.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)5-3-1-11-2-4(3)7-8-5/h1-2H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGCPKMSUIFDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)NN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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